Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anticancer effects could be due to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its amino group and ester functionality make it a versatile intermediate for further chemical modifications .
Biological Activity
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (MABF) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MABF, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MABF features a benzofuran core with an amino group and a carboxylate ester, contributing to its diverse pharmacological properties. The molecular formula is C₁₁H₁₃N O₃, with a molecular weight of approximately 195.2 g/mol. The presence of the methyl ester enhances its solubility and stability, making it suitable for various biological studies.
The biological activity of MABF can be attributed to several mechanisms:
- Enzyme Inhibition : MABF has been shown to inhibit specific enzymes, which may play a role in its therapeutic effects against various diseases.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that MABF can intercalate within DNA structures, potentially affecting gene expression and cellular proliferation .
Biological Activities
Research indicates that MABF exhibits a range of biological activities:
-
Anticancer Activity :
- MABF has been evaluated for its potential in cancer treatment. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound showed IC50 values ranging from 3.35 to 16.79 μM in these assays .
- Structural modifications of MABF have been linked to enhanced binding affinities for cancer-related proteins, indicating its potential as a lead compound in anticancer drug development .
-
Neuroprotective Effects :
- Compounds similar to MABF have exhibited neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
-
Antioxidant Properties :
- The compound's structure allows it to act as an antioxidant, which is crucial for protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have focused on the biological activity of MABF and its derivatives:
- A study investigating the binding affinity of modified MABF derivatives against breast cancer proteins reported increased binding affinities post-modification, with values reaching as low as -11.0 kcal/mol .
- Another research effort highlighted the synthesis of various benzofuran derivatives related to MABF and their evaluation against the National Cancer Institute's human cancer cell line panel, demonstrating promising anticancer activity .
Data Table: Summary of Biological Activities
Activity Type | Description | IC50 Values (μM) |
---|---|---|
Anticancer Activity | Cytotoxicity against breast and lung cancer cells | 3.35 - 16.79 |
Neuroprotective Effects | Potential applications in neurodegenerative diseases | Not specified |
Antioxidant Properties | Protects cells from oxidative stress | Not specified |
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3 |
InChI Key |
DOVGWMYKEBIZCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
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